Selective KIR6.x (KATP) activator; antihypertensive.
Diazoxide is an activator of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 (EC50 = 14.1 µM in a FLIPR assay using HEK293 cells). It also activates SUR2A/Kir6.2 and SUR2B/Kir6.2 channels in HEK293T cells in a patch-clamp assay when used at concentrations of 30 and 300 µM. Diazoxide inhibits glucose-induced insulin release from isolated rat pancreatic β cells and induces relaxation of isolated rat aortic rings precontracted with potassium chloride (IC50s = 22.6 and 22.4 µM, respectively). It reduces mean arterial pressure and cerebral blood flow in spontaneously hypertensive rats when administered intravenously as a 5 mg/kg bolus dose. Diazoxide (50 mg/kg, i.p.) increases blood glucose levels in mice. Formulations containing diazoxide have been used in the treatment of hypoglycemia.
Activator of ATP-dependent K+ channels; antihypertensive. Sulphonamide, chemically related to sulphonylureas , synthetic.
Diazoxide increases K+ efflux: like Cromakalim, it opens 86 Rb+-permeable K+ channels in vascular smooth muscle (aorta and portal vein). In the insulin-secreting cell line RINm5F, in the continued presence of ATP, Diazoxide 200 μM evokes a marked and sustained activation of ATP-inhibited channels. Diazoxide mediates its effects through the activation of ATP-sensitive K+ channels.
Used as an antihypertensive agent because of its arterial smooth muscles vasodilator activity. It has vascular effects on embryo and foetus. Perifusion of 10 μM decreases integrated spontaneous contractions of the rat portal vein to 22 %. In the rabbit aorta, inhibited vasoconstrictor responses to Angiotensin II, Noradrenaline and low concentrations (<=30 mM) of KCl, the antivasoconstrictor activities being abolished in vessels depolarized with >= 35 mM K+.
Its hyperglycaemic effect is correlated with its ability to induce the opening of the ATP-regulated K+ channels in mouse pancreatic beta-cells. 30 mg/kg caused a more than 2-fold increase in plasma glucose in rats and prevented any return toward base line within 1.5 hour after a glucose load.
Diazoxide has the opposite effect to glucose: hyperpolarizing the cell membrane, it abolishes the glucose-induced release of insulin.
It is also an antidiuretic agent.
Diazoxide is a benzothiadiazine derivate with antihypertensive and hyperglycemic activities. Diazoxide increases membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction; this results in peripheral vasodilatation and decreases in peripheral vascular resistance. This agent also inhibits insulin release by interacting with ATP-sensitive potassium channels of pancreatic islet beta-cells.
Diazoxide is a benzothiadiazine that is the S,S-dioxide of 2H-1,2,4-benzothiadiazine which is substituted at position 3 by a methyl group and at position 7 by chlorine. A peripheral vasodilator, it increases the concentration of glucose in the plasma and inhibits the secretion of insulin by the beta- cells of the pancreas. It is used orally in the management of intractable hypoglycaemia and intravenously in the management of hypertensive emergencies. It has a role as an antihypertensive agent, a sodium channel blocker, a vasodilator agent, a K-ATP channel agonist, a beta-adrenergic agonist, a cardiotonic drug, a bronchodilator agent, a sympathomimetic agent and a diuretic. It is a benzothiadiazine, a sulfone and an organochlorine compound.
Diazoxide, also known as hyperstat or proglycem, belongs to the class of organic compounds known as 1, 2, 4-benzothiadiazine-1, 1-dioxides. These are aromatic heterocyclic compounds containing a 1, 2, 4-benzothiadiazine ring system with two S=O bonds at the 1-position. Diazoxide is a drug which is used parentally to treat hypertensive emergencies. also used to treat hypoglycemia secondary to insulinoma. Diazoxide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Diazoxide has been detected in multiple biofluids, such as urine and blood. Within the cell, diazoxide is primarily located in the cytoplasm and membrane (predicted from logP).